molecular formula C21H29ClO3 B13403187 6beta-Chloro Testosterone 17-O-Acetate

6beta-Chloro Testosterone 17-O-Acetate

Cat. No.: B13403187
M. Wt: 364.9 g/mol
InChI Key: CFRQCFFNEVQOPP-UKSDXMLSSA-N
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Description

6?-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound is known for its potential use in performance enhancement and bodybuilding due to its anabolic properties. It is a chlorinated derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6?-Chloro Testosterone 17-O-Acetate involves several steps, starting from testosterone. The chlorination at the 6-position is a critical step, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The acetylation at the 17-position is typically done using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques like recrystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or enzymatic conditions, yielding 6β-chlorotestosterone and acetic acid. This reaction is critical for bioavailability and metabolic activation .

Key Observations

  • Enzymatic Hydrolysis : Microorganisms like Fusarium culmorum selectively hydrolyze the ester bond, though the presence of chlorine at C-6β reduces saponification rates compared to non-chlorinated analogs .

  • Acidic Hydrolysis : Under acidic conditions (e.g., HCl in aqueous dioxane), the ester undergoes cleavage, forming the parent alcohol .

Metabolic Transformations

The compound undergoes phase I and phase II metabolism, involving hydroxylation, reduction, and rearrangements.

Hydroxylation

  • Position 6β : CYP3A4 catalyzes hydroxylation at the 6β position, a reaction observed in structurally similar steroids .

  • Position 17β : Hydroxylation of the 17β-methyl group by CYP21A2 generates intermediates that undergo Wagner-Meerwein rearrangements, leading to D-ring rearrangement (e.g., 17α-hydroxymethyl derivatives) .

Reduction Reactions

  • A-Ring Reduction : Reduction of the 1,2-double bond and 3-oxo group by 3α-hydroxysteroid dehydrogenase (3α-HSD) produces fully reduced metabolites (e.g., 3α,5β-epi-tetrahydromethyltestosterone) .

  • D-Ring Rearrangement : Acid-catalyzed Wagner-Meerwein rearrangements during synthesis or metabolism yield 17α-hydroxymethyl-17β-methyl derivatives .

Microbial Transformations

Interactions with microorganisms like Fusarium culmorum reveal regioselective hydrolysis and oxidation pathways:

Reaction Product Key Observation
Ester hydrolysis6β-chlorotestosteroneChlorine reduces saponification rates
Oxidation at C-1717-keto derivativesFollows hydrolysis of the ester
Hydroxylation at C-15α/C-6β15α-hydroxy or 6β-hydroxy derivativesHigher yields from esters than parent alcohols

Analytical Identification

Mass spectrometry and chromatography are critical for detecting metabolites:

Metabolite Key Mass Transitions Retention Time (RT)
17α-hydroxymethyl-17β-methylm/z 345.3 → 255.0, 173.0, 159.09.56–10.13 min
3α,5β-epi-tetrahydromethyltestosteronem/z 270.0 → 157.0, 171.0, 199.0N/A

Scientific Research Applications

6beta-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid featuring a chlorine atom at the 6beta position and an acetate group at the 17 position. It is similar to other anabolic steroids and is known for potentially enhancing muscle mass and strength. The chemical formula for this compound is with a molar mass of approximately 364.82 g/mol.

Chemical Properties and Reactivity
this compound's chemical reactivity primarily involves esterification and hydrolysis reactions. The acetate group can undergo hydrolysis to produce the corresponding alcohol, which can further participate in various chemical transformations. Microorganisms like Fusarium culmorum can selectively hydrolyze steroid esters, which affects the compound's stability and bioavailability. The presence of the chlorine atom influences the reactivity of the steroid framework. Chlorine substitution can significantly impact the rates of saponification and other transformation processes.

Anabolic Activity and Biological Effects
this compound exhibits anabolic properties, promoting muscle growth and enhancing physical performance. Its biological activity results from its interaction with androgen receptors, leading to increased protein synthesis in muscle tissues. This compound may also influence metabolic pathways related to fat storage and energy utilization. Compounds like this can have varying effects on different tissues, potentially leading to desired anabolic effects and unwanted side effects such as alterations in lipid profiles or liver function when used improperly or excessively.

Synthesis
The synthesis of this compound typically involves several steps. The uniqueness of this compound lies in its specific chlorination pattern and acetate modification, which may confer distinct pharmacological properties compared to other similar compounds.

Interaction Studies
Interaction studies involving this compound have focused on its metabolic pathways and how it interacts with other drugs or biological systems. Research indicates that this compound can influence the metabolism of other steroids and may interact with enzymes involved in steroidogenesis. The presence of chlorine alters its pharmacokinetics compared to non-chlorinated analogs, potentially affecting its efficacy and safety profile.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which leads to the activation of specific genes responsible for muscle growth and development. The chlorination at the 6-position prevents its conversion to DHT and estrogen, thereby reducing the risk of side effects associated with these metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6?-Chloro Testosterone 17-O-Acetate is unique due to its specific chlorination and acetylation pattern, which imparts distinct anabolic properties while minimizing androgenic and estrogenic effects. This makes it a valuable compound for research and potential therapeutic applications .

Q & A

Q. Basic: What are the established synthetic pathways for 6β-Chloro Testosterone 17-O-Acetate, and how do reaction conditions influence yield and purity?

The synthesis of 6β-Chloro Testosterone 17-O-Acetate can be adapted from steroidal modification protocols. A proposed pathway involves chlorination at the 6β-position of a testosterone backbone, followed by acetylation at the 17-OH group. Evidence from analogous reactions, such as the Baeyer–Villiger oxidation used to synthesize testosterone 17-O-acetate derivatives, suggests that reaction conditions (e.g., catalyst type, solvent polarity, and temperature) critically impact regioselectivity and yield . For instance, ferric peroxide systems may enhance oxidation efficiency, while precise pH control during acetylation minimizes side-product formation. Kinetic studies recommend monitoring reaction progress via TLC or HPLC to optimize termination points for maximal purity .

Q. Advanced: How can advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) resolve structural ambiguities in 6β-Chloro Testosterone 17-O-Acetate derivatives?

Structural elucidation of halogenated steroids requires multi-modal spectroscopy. 2D NMR techniques (e.g., COSY, HSQC) can differentiate between 6α- and 6β-chloro configurations by correlating proton-proton coupling constants and carbon chemical shifts. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas and detects trace impurities. For example, isotopic patterns in HRMS can distinguish chlorine-containing derivatives from dehalogenated byproducts. Comparative analysis with reference standards (e.g., β-Estradiol 17-Acetate) is essential for validating spectral assignments .

Q. Basic: What validated analytical methods exist for quantifying 6β-Chloro Testosterone 17-O-Acetate in biological matrices?

Reverse-phase HPLC with UV detection (λ = 237 nm) is widely used for quantification, leveraging acetonitrile-based mobile phases to separate steroid analogs . LC-MS/MS methods enhance specificity in complex biological samples (e.g., plasma or microsomal incubations), using deuterated internal standards to correct for matrix effects. Method validation should include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) tests per ICH guidelines .

Q. Advanced: What experimental strategies mitigate batch-to-batch variability in 6β-Chloro Testosterone 17-O-Acetate synthesis observed in kinetic studies?

Batch variability often arises from inconsistent chlorination efficiency or acetyl group migration. Statistical design of experiments (DoE) can identify critical process parameters (e.g., reagent stoichiometry, mixing rate). Implementing in-line FTIR or PAT (Process Analytical Technology) tools enables real-time monitoring of intermediate formation. Additionally, purification via preparative HPLC with orthogonal columns (C18 vs. phenyl-hexyl) reduces impurity carryover .

Q. Basic: What are the critical storage parameters for maintaining 6β-Chloro Testosterone 17-O-Acetate stability in long-term studies?

Store the compound in acetonitrile solutions at -20°C to prevent hydrolysis of the 17-O-acetate group. Lyophilized powders should be kept under inert gas (argon) in amber vials to avoid photodegradation. Stability studies indicate >95% purity retention over five years when protected from humidity and oxygen .

Q. Advanced: How do computational modeling approaches predict the metabolic fate of 6β-Chloro Testosterone 17-O-Acetate in hepatic microsome assays?

Molecular docking simulations with cytochrome P450 isoforms (e.g., CYP3A4) can predict sites of oxidative metabolism. QSAR models trained on analogous steroids (e.g., Cyproterone acetate) highlight the impact of the 6β-chloro group on binding affinity and metabolic clearance rates. In vitro microsomal assays should validate predictions by measuring metabolite formation via LC-HRMS, correlating results with in silico ADME profiles .

Q. Data Contradiction: How should researchers reconcile conflicting bioactivity data for 6β-Chloro Testosterone 17-O-Acetate across different cell-based assays?

Contradictions may stem from cell-specific receptor expression or assay conditions (e.g., serum-free vs. serum-containing media). Normalize bioactivity data to androgen receptor (AR) expression levels (via Western blot) and include control compounds (e.g., testosterone, Cyproterone acetate) to benchmark responses. Statistical meta-analysis of dose-response curves across multiple cell lines can identify outlier datasets and clarify structure-activity relationships .

Properties

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1

InChI Key

CFRQCFFNEVQOPP-UKSDXMLSSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C

Origin of Product

United States

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